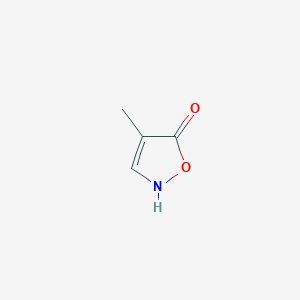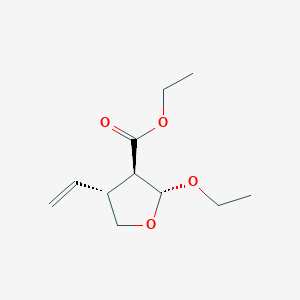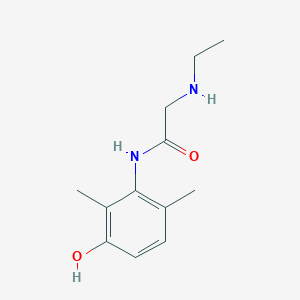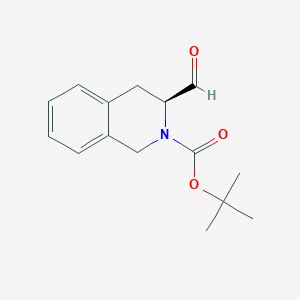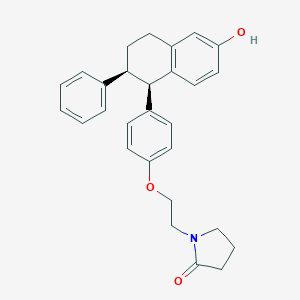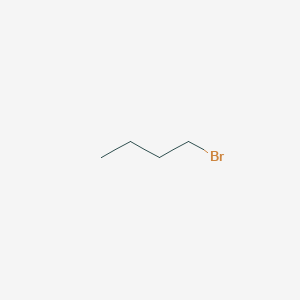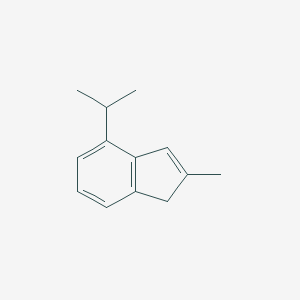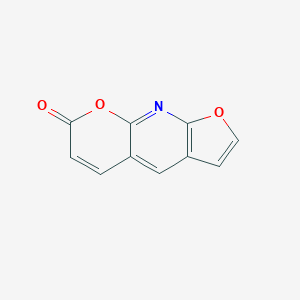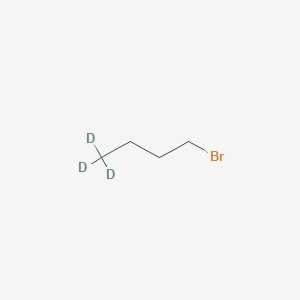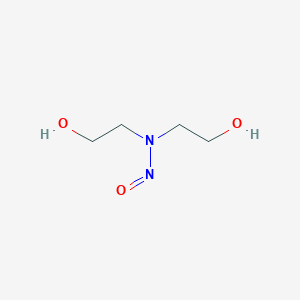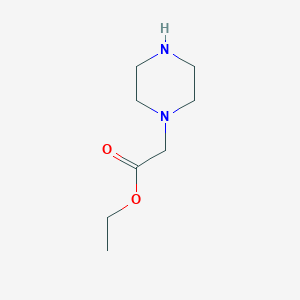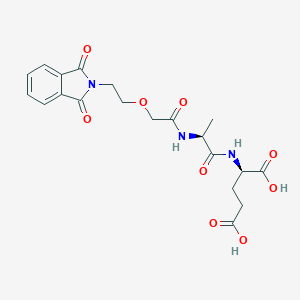
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic acid, also known as PEA-15, is a protein that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism. PEA-15 has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid exerts its biological effects by interacting with various signaling pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can inhibit the activity of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and improvement of glucose metabolism.
Effets Biochimiques Et Physiologiques
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism, and protection against ischemic injury. N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has also been shown to interact with various proteins, including ERK, PI3K, and Akt, to exert its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has several advantages as a research tool, including its ability to inhibit cell proliferation, induce apoptosis, and improve glucose metabolism. However, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has some limitations, including its complex mechanism of action and the need for further research to fully understand its therapeutic potential.
Orientations Futures
Future research on N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid should focus on understanding its mechanism of action in more detail, identifying new therapeutic applications, and developing new drugs that target N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid. Additionally, further research is needed to determine the safety and efficacy of N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid in clinical trials.
Méthodes De Synthèse
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In diabetes, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to improve glucose metabolism and insulin sensitivity. In cardiovascular diseases, N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid has been shown to protect against ischemic injury and improve cardiac function.
Propriétés
Numéro CAS |
142489-47-2 |
|---|---|
Nom du produit |
N-(2-(2-phthalimidoethoxy)acetyl)-l-alanyl-d-glutamic Acid |
Formule moléculaire |
C20H23N3O9 |
Poids moléculaire |
449.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N3O9/c1-11(17(27)22-14(20(30)31)6-7-16(25)26)21-15(24)10-32-9-8-23-18(28)12-4-2-3-5-13(12)19(23)29/h2-5,11,14H,6-10H2,1H3,(H,21,24)(H,22,27)(H,25,26)(H,30,31)/t11-,14+/m0/s1 |
Clé InChI |
FDNPKSCZFOAEDF-SMDDNHRTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O |
Autres numéros CAS |
142489-47-2 |
Synonymes |
LK 423 LK-423 LK423 N-(2-(2-phthalimidoethoxy)acetyl)-L-alanyl-D-glutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



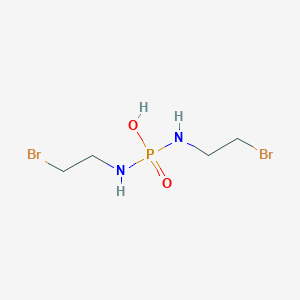
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
